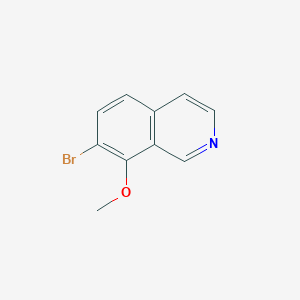

7-Bromo-8-methoxyisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

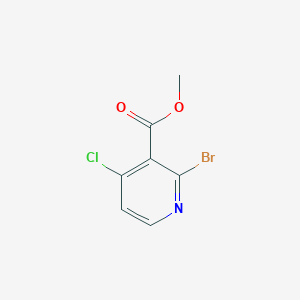

7-Bromo-8-methoxyisoquinoline is a chemical compound with the CAS Number: 1891260-41-5 . It has a molecular weight of 238.08 and its IUPAC name is 7-bromo-8-methoxyisoquinoline . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 8-Bromo-7-methoxyisoquinoline was achieved by Jackson’s modification of the Pomeranz-Fritsch ring synthesis . This process was accompanied by the formation of 8-bromo-3-(8-bromo-7-methoxyisoquinolin-4-yl)-1,2,3,4-tetrahydro-7-methoxy-2-(4-methylphenylsulfonyl)isoquinoline .Molecular Structure Analysis

The InChI code for 7-Bromo-8-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7 (8)2-3-9 (10)11/h2-6H,1H3 . The key for this InChI code is RZKBDXIVILJRDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

7-Bromo-8-methoxyisoquinoline is a powder at room temperature . The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

7-Bromo-8-methoxyisoquinoline has been explored for its potential in the synthesis of antitumor agents. For instance, derivatives of methoxy-indolo[2,1‐a]isoquinolines, synthesized through a series of reactions including the Bischler-Napieralski reaction, have shown cytostatic activity against various cancer cell lines, demonstrating their potential as antitumor compounds (Ambros, Angerer, & Wiegrebe, 1988).

Antibacterial Properties

Investigations into bisisoquinolinium salts, including structures related to 7-Bromo-8-methoxyisoquinoline, have revealed considerable antibacterial activities. This suggests the potential use of such compounds in developing new antibacterial agents (Collier, Potter, & Taylor, 1953).

Cytotoxic Evaluation in Cancer Research

The compound 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to 7-Bromo-8-methoxyisoquinoline, has been evaluated for its cytotoxic effects against various human tumor cell lines, showing promising antitumor activity. This highlights the potential of 7-Bromo-8-methoxyisoquinoline derivatives in cancer therapy (Delgado et al., 2012).

Photoremovable Protecting Group for Physiological Use

8-Bromo-7-hydroxyquinoline, a compound closely related to 7-Bromo-8-methoxyisoquinoline, has been identified as an efficient photoremovable protecting group. Its application in "caged" compounds enables the investigation of physiological functions through controlled release, demonstrating a significant utility in biological research (Zhu et al., 2006).

Chemical Synthesis and Structure Analysis

The synthesis and structural analysis of bromoisoquinolines, including 7-Bromo-8-methoxyisoquinoline, provide valuable insights into the chemical properties and reactions of these compounds. These studies are crucial for the development of new synthetic methodologies and compounds with potential applications in various fields of research (Armengol, Helliwell, & Joule, 2000).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by 7-Bromo-8-methoxyisoquinoline are not well-documented. Isoquinoline derivatives can influence various biochemical pathways depending on their specific structure and the presence of functional groups. Given the structural similarity, it’s plausible that 7-Bromo-8-methoxyisoquinoline could affect similar pathways, but this would need to be confirmed through experimental studies .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Bromo-8-methoxyisoquinoline is not readily available. The pharmacokinetic profile of a compound is crucial in determining its bioavailability and overall therapeutic potential. Future studies should aim to investigate these properties for 7-Bromo-8-methoxyisoquinoline .

Result of Action

The molecular and cellular effects of 7-Bromo-8-methoxyisoquinoline’s action are currently unknown. Understanding these effects would require detailed studies examining the compound’s interaction with its targets and the subsequent cellular responses .

Eigenschaften

IUPAC Name |

7-bromo-8-methoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKBDXIVILJRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-8-methoxyisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2898146.png)

![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)

![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)